Cas no 2227838-04-0 (rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine)

rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine
- EN300-1915985
- 2227838-04-0
-
- Inchi: 1S/C10H12BrN3/c11-7-4-13-10(5-1-2-5)14-9(7)6-3-8(6)12/h4-6,8H,1-3,12H2/t6-,8-/m1/s1
- InChI Key: VJLNTVPNPOPVDH-HTRCEHHLSA-N
- SMILES: BrC1=CN=C(C2CC2)N=C1[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 253.02146g/mol
- Monoisotopic Mass: 253.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8Ų
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915985-0.25g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 0.25g |
$1980.0 | 2023-09-17 | ||
Enamine | EN300-1915985-5.0g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 5g |
$6239.0 | 2023-05-31 | ||
Enamine | EN300-1915985-2.5g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 2.5g |
$4216.0 | 2023-09-17 | ||
Enamine | EN300-1915985-1g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 1g |
$2152.0 | 2023-09-17 | ||
Enamine | EN300-1915985-10g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 10g |
$9252.0 | 2023-09-17 | ||
Enamine | EN300-1915985-0.05g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 0.05g |
$1807.0 | 2023-09-17 | ||
Enamine | EN300-1915985-0.5g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 0.5g |
$2066.0 | 2023-09-17 | ||
Enamine | EN300-1915985-1.0g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 1g |
$2152.0 | 2023-05-31 | ||
Enamine | EN300-1915985-5g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 5g |
$6239.0 | 2023-09-17 | ||
Enamine | EN300-1915985-0.1g |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine |
2227838-04-0 | 0.1g |
$1893.0 | 2023-09-17 |
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine Related Literature
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine
Introduction to rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine (CAS No. 2227838-04-0)
rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine (CAS No. 2227838-04-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by its cyclopropyl and bromine substituents, which confer specific chemical and biological properties.
The cyclopropyl group in the structure of rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine is a key feature that influences its reactivity and stability. Cyclopropyl groups are known for their high ring strain, which can lead to increased reactivity in various chemical reactions. This property makes the compound an interesting candidate for synthetic transformations and derivatization studies.
The presence of the bromine atom at the 5-position of the pyrimidine ring is another critical aspect of this compound. Bromine is a halogen that can participate in various chemical reactions, including substitution and elimination reactions. In medicinal chemistry, brominated compounds are often explored for their potential as radiolabeling agents or as intermediates in the synthesis of more complex molecules.
Recent studies have highlighted the potential of rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits promising activity as a modulator of specific receptors involved in neurological disorders. The unique combination of the cyclopropyl and bromine substituents may contribute to its ability to interact with these receptors in a highly specific manner.
In addition to its potential therapeutic applications, rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine has been studied for its use as a synthetic intermediate. The compound can serve as a building block for the synthesis of more complex molecules with diverse biological activities. This versatility makes it a valuable tool in the development of new drugs and therapeutic agents.
The stereochemistry of rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine is also an important consideration. The racemic mixture consists of two enantiomers, (1R,2R) and (1S,2S), which may exhibit different biological activities due to their distinct spatial configurations. Understanding the stereochemical properties of this compound is crucial for optimizing its use in medicinal applications.
Experimental data from recent studies have demonstrated that rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine exhibits good solubility and stability under various conditions. These properties are essential for ensuring that the compound can be effectively used in both laboratory settings and clinical trials. Additionally, preliminary toxicity studies have shown that the compound has a favorable safety profile, making it a promising candidate for further development.
In conclusion, rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine (CAS No. 2227838-04-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it an exciting area of research with potential applications in drug discovery and development. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its use in therapeutic settings.
2227838-04-0 (rac-(1R,2R)-2-(5-bromo-2-cyclopropylpyrimidin-4-yl)cyclopropan-1-amine) Related Products
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)




